![molecular formula C24H29N3O5 B2959266 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-38-2](/img/structure/B2959266.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
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Overview
Description
The molecule “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide” appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . It also contains a morpholino group, which is a six-membered ring containing an oxygen and a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar at the 1,4-dioxin moiety, with the morpholino group adding some three-dimensionality . The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich 1,4-dioxin ring and the morpholino group. The 1,4-dioxin ring might undergo electrophilic aromatic substitution, while the morpholino group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the 1,4-dioxin ring might confer some degree of aromaticity, and the morpholino group might make the compound more polar .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and characterization of benzoxazine monomers containing the phenylnitrile functional group have been explored. These monomers exhibit improved thermal stability and glass transition temperatures compared to analogous polybenzoxazines without the phenylnitrile group (Qi et al., 2009).
Environmental Impact and Toxicity
- Research on polychlorinated dibenzo-p-dioxins (PCDDs), which include compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin, has highlighted their role as environmental contaminants and their significant toxicity. These compounds are primarily byproducts in various manufacturing processes and have no known human benefits. They are potent and biologically active, affecting immune functions and potentially impacting human health (Holsapple et al., 1991).
Pharmacological and Biological Activity
- A study on the synthesis of N-substituted sulfonamides with a benzodioxane moiety revealed their potent antibacterial activity against various Gram-negative and Gram-positive strains. This research indicates the potential of these compounds in developing new therapeutic agents (Abbasi et al., 2016).
- The dihydrobenzo[1,4]oxathiine nucleus, related to 2,3-dihydrobenzo[b][1,4]oxathiine, has been identified as a valuable pharmacophoric heterocyclic nucleus with a range of biological activities. These activities include acting as ligands for various receptors and exhibiting antimycotic and antioxidant properties (Viglianisi & Menichetti, 2010).
Material Science and Organic Chemistry Applications
- The metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes has been studied, demonstrating the transformation of N-coordinated molecules to their corresponding carbene tautomers (Ruiz & Perandones, 2009).
- In another study, the synthesis of celecoxib derivatives as potential agents for various medical applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV, has been explored. These derivatives show promising pharmacological properties (Küçükgüzel et al., 2013).
Future Directions
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c28-23(24(29)26-19-8-9-20-21(16-19)32-15-14-31-20)25-10-4-5-11-27-12-13-30-22(17-27)18-6-2-1-3-7-18/h1-3,6-9,16,22H,4-5,10-15,17H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASWJGHCFNKICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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